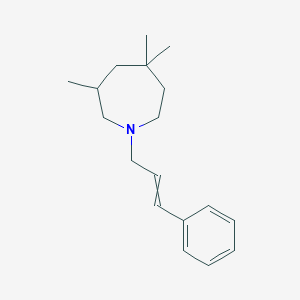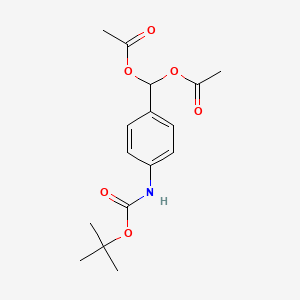
4-Chloro-4-(tributylstannyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is a chemical compound with the molecular formula C16H33ClOSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of tributyltin hydride with 4-chloro-3-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-chloro-3-buten-1-ol, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-(tributylstannyl)but-3-en-1-one.
Reduction: Formation of 4-chloro-4-(tributylstannyl)butane.
Substitution: Formation of 4-azido-4-(tributylstannyl)but-3-en-1-ol or 4-cyano-4-(tributylstannyl)but-3-en-1-ol.
Scientific Research Applications
4-Chloro-4-(tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol involves its ability to form stable radicals and its reactivity towards various nucleophiles and electrophiles. The tributyltin group can stabilize radical intermediates, making the compound useful in radical-mediated reactions. The chlorine atom and hydroxyl group provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4-(trimethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributyltin group, which provides enhanced stability to radical intermediates compared to trimethylstannyl and triethylstannyl analogs. The tributyltin group also imparts distinct reactivity patterns, making this compound particularly useful in specific synthetic applications.
Properties
CAS No. |
616242-60-5 |
|---|---|
Molecular Formula |
C16H33ClOSn |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
4-chloro-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6ClO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
InChI Key |
SXCFSJWRLPJLJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

